1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-imidazol-1-ylpropan-1-one
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Overview
Description
1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-imidazol-1-ylpropan-1-one is a complex organic compound that features a benzoxazepine ring fused with an imidazole moiety
Preparation Methods
The synthesis of 1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-imidazol-1-ylpropan-1-one involves multiple steps, typically starting with the formation of the benzoxazepine core. This can be achieved through cyclization reactions involving appropriate precursors. The imidazole ring is then introduced via nucleophilic substitution or other suitable reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-imidazol-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazepine or imidazole rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-imidazol-1-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-imidazol-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-imidazol-1-ylpropan-1-one include other benzoxazepine derivatives and imidazole-containing compounds. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-imidazol-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13-2-1-12-10-18(7-8-21-14(12)9-13)15(20)3-5-17-6-4-16-11-17/h1-2,4,6,9,11,19H,3,5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPISBRQPMBNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CCN3C=CN=C3)C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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